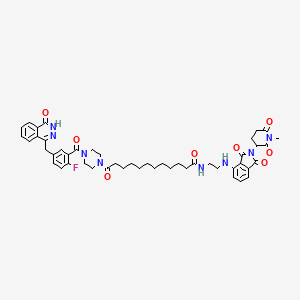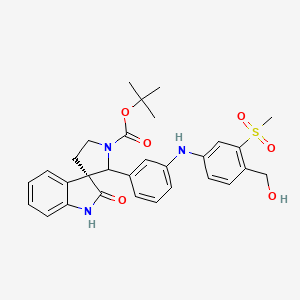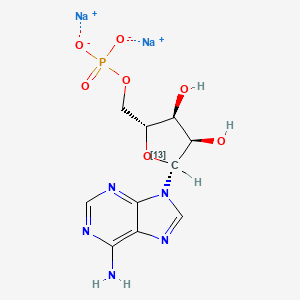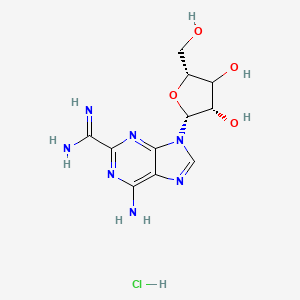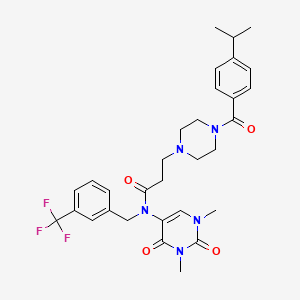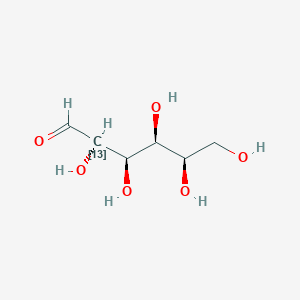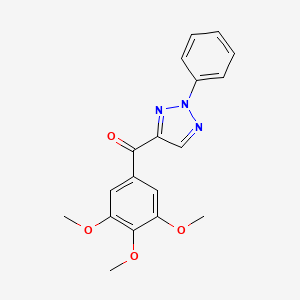
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a trimethoxyphenyl group attached to the methanone moiety
準備方法
The synthesis of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst. This method is known for its high efficiency and selectivity.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the triazole ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the methanone moiety through a Friedel-Crafts acylation reaction, where a trimethoxybenzoyl chloride reacts with the triazole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or trimethoxyphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of α-glycosidase, which is relevant for the treatment of diabetes and other metabolic disorders.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, as an α-glycosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This results in a decrease in glucose absorption and a reduction in blood sugar levels. As an anticancer agent, the compound induces apoptosis in cancer cells by disrupting the microtubule network and inhibiting tubulin polymerization, leading to cell cycle arrest and cell death.
類似化合物との比較
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can be compared with other similar compounds, such as:
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: This compound also contains a triazole ring and a phenyl group, but differs in the presence of a benzoate moiety instead of a trimethoxyphenyl group.
(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: This compound features a fluorophenyl group and a methanol moiety, highlighting the diversity of functional groups that can be attached to the triazole ring.
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde: This compound has a carbaldehyde group attached to the triazole ring, which can undergo different chemical reactions compared to the methanone moiety in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H17N3O4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
(2-phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-9-12(10-16(24-2)18(15)25-3)17(22)14-11-19-21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChIキー |
OUYCPKQQUWXWMD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

